molecular formula C21H18N4O2S B2658724 (2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile CAS No. 1321951-34-1

(2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2658724
CAS No.: 1321951-34-1
M. Wt: 390.46
InChI Key: WIGVYEZOWANAEI-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Thiazole-Acrylonitrile Hybrid Compounds

Origins of Thiazole Chemistry

The discovery of thiazole derivatives dates to the late 19th century, with the Hantzsch thiazole synthesis (1889) enabling the systematic construction of 2,4-disubstituted thiazoles via condensation of α-halocarbonyl compounds with thioamides. This method laid the foundation for synthesizing bioactive thiazoles, including penicillin antibiotics, where the thiazolidine ring is critical for β-lactam stability. The Cook–Heilbron synthesis (1947) expanded access to 5-aminothiazoles through reactions between α-aminonitriles and dithioacids, though its applicability to acrylonitrile-thiazole hybrids remains limited.

Emergence of Acrylonitrile-Thiazole Hybrids

The integration of acrylonitrile moieties into thiazole frameworks gained momentum in the 21st century, driven by the need for compounds with enhanced electronic and steric properties. Early work focused on insecticidal applications; for instance, thiazole acrylonitriles like NC-510 demonstrated potent activity against Aphis fabae (LC~50~ = 1.45 mg/L). Subsequent studies revealed that acrylonitrile’s electron-withdrawing cyano group stabilizes the thiazole ring’s π-electron system, enabling interactions with biological targets such as kinases and carbonic anhydrases.

Table 1: Milestones in Thiazole-Acrylonitrile Hybrid Development
Year Development Key Contribution
1889 Hantzsch synthesis Enabled 2,4-disubstituted thiazole synthesis
1947 Cook–Heilbron synthesis Introduced 5-aminothiazole derivatives
2017 NC-510 insecticidal analogs Demonstrated LC~50~ values <2 mg/L
2022 Thiazole-pyridine hybrids for anticancer activity Achieved IC~50~ = 2.01 µM against HT29 cells

Properties

IUPAC Name

(Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14(2)15-3-7-18(8-4-15)23-12-17(11-22)21-24-20(13-28-21)16-5-9-19(10-6-16)25(26)27/h3-10,12-14,23H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGVYEZOWANAEI-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a nitrile and a thioamide. The nitrophenyl and isopropylphenyl groups are introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated products.

Scientific Research Applications

(2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl and thiazole groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The target compound’s propenenitrile core differentiates it from propenone derivatives (e.g., ’s tubulin inhibitors) and thiazolidinones (e.g., ’s anticancer agents).

Substituent Effects

Thiazole Ring Substituents
  • 4-Nitrophenyl Group (Target, ) : The nitro group is electron-withdrawing, stabilizing the thiazole ring and influencing π-π stacking in biological targets.
  • Bromophenyl () : Bromine’s steric bulk and polarizability may enhance hydrophobic interactions in binding pockets .
Aniline Substituents
  • 3-Chloro-2-methylphenyl () : Chlorine’s electronegativity and methyl’s steric hindrance create a distinct electronic environment .
  • 4-Nitrophenyl () : Dual nitro groups increase polarity but may reduce bioavailability due to poor solubility .

Isomerism and Geometry

The Z-configuration in the target compound enforces a planar arrangement of the nitrile and amino groups, optimizing conjugation. In contrast, ’s (2E)-isomer adopts a different spatial orientation, which could affect molecular packing and intermolecular interactions .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
Target Compound C₂₀H₁₇N₃O₂S* 371.44 4-Nitrophenyl, 4-isopropylphenyl Not reported Not specified
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile C₁₉H₁₃ClN₄O₂S 408.85 4-Nitrophenyl, 3-chloro-2-methylphenyl Not reported Not specified
(2E)-2-[4-(3,4-Dimethoxyphenyl)thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile C₂₁H₁₈N₄O₄S 438.46 3,4-Dimethoxyphenyl, 4-nitrophenyl Not reported Not specified
Tubulin inhibitor (5g) C₂₆H₂₀N₄O₅S 500.52 Methoxybenzothiazolyl, nitro 240–243 Tubulin polymerization inhibition
5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)propenylidene]thiazolidinone C₁₂H₈ClN₃O₃S 309.72 4-Nitrophenyl, thiazolidinone Not reported Anticancer activity

*Calculated based on structural analysis.

Implications for Drug Design

  • Electron-Withdrawing Groups : The nitro group in the target and enhances stability but may require prodrug strategies to improve bioavailability.
  • Steric Effects : Bulky substituents like isopropyl (target) or chloro-methyl () can dictate binding selectivity in enzymatic pockets.
  • Solubility vs. Lipophilicity : Methoxy groups () improve solubility, whereas bromine () or isopropyl groups favor lipid bilayer penetration .

Biological Activity

The compound (2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S. Its structure features a thiazole ring, a nitrophenyl group, and an enenitrile moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with thiazole structures often exhibit diverse biological activities. The specific compound in focus has been investigated for:

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) and breast cancer (MDA-MB-231) cell lines with IC50 values around 7 μM .
  • Antibacterial Properties : Some thiazole derivatives possess antibacterial properties. In one study, compounds similar to the target molecule exhibited moderate to good antibacterial activity against several strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation : The presence of the thiazole ring may interfere with cellular signaling pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Antimicrobial Mechanisms : The nitrophenyl group may enhance the compound's ability to penetrate bacterial membranes, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Anticancer Studies

  • Study on Thiazole Derivatives : A study published in Molecules highlighted that certain thiazole derivatives showed promising anticancer activity against various human cancer cell lines. For example, a derivative with a similar scaffold demonstrated an IC50 value of 5.89 μM against A549 cells .

Antibacterial Studies

  • Evaluation of Antibacterial Activity : In another study focusing on thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Several showed effective inhibition with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeTarget CellsIC50 (μM)Reference
Compound AAnticancerA5495.89
Compound BAntibacterialStaphylococcus aureus16
Compound CAnticancerMDA-MB-2317

Q & A

Q. What synthetic strategies are commonly employed to construct the 1,3-thiazole core in this compound?

The 1,3-thiazole ring is typically synthesized via the Hantzsch thiazole synthesis , involving condensation of a nitrile with a β-keto thioamide. For the 4-(4-nitrophenyl) substitution, pre-functionalized precursors like 4-nitrobenzaldehyde can be used to introduce the nitro group prior to cyclization. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., ammonium acetate) to enhance yield and purity .

Q. How is the Z-configuration of the α,β-unsaturated nitrile moiety experimentally validated?

The Z-configuration is confirmed using X-ray crystallography to resolve spatial arrangements of substituents. For example, in structurally similar compounds, dihedral angles between the nitrile and aryl groups are analyzed (e.g., 2.8°–5.2° deviations indicate restricted rotation). Complementary NMR spectroscopy (e.g., coupling constants J = 12–14 Hz for trans-olefins vs. <10 Hz for cis) further supports stereochemical assignments .

Q. What analytical techniques are essential for characterizing intermediates during synthesis?

  • HPLC : Monitors reaction progress and purity (>95% threshold).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl) and carbon shifts (e.g., nitrile at ~115 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₇N₅O₂S: calculated 408.1123, observed 408.1125).
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate low yields in the condensation step forming the α,β-unsaturated nitrile?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl group.
  • Catalyst Screening : Piperidine or DBU improves enolate formation in Claisen-Schmidt-type condensations.
  • Temperature Control : Reactions at 60–80°C reduce side products like hydrolysis intermediates.
  • In Situ Monitoring : TLC or FTIR tracks nitrile formation to quench reactions at optimal conversion .

Q. How do electronic effects of the 4-nitrophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group (-NO₂) deactivates the thiazole ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example, Suzuki-Miyaura couplings require Pd(PPh₃)₄ and elevated temperatures (100–120°C) to overcome reduced electron density. Computational studies (DFT) predict activation barriers for regioselective functionalization .

Q. What computational methods are used to predict the compound’s photophysical properties?

  • Time-Dependent DFT (TD-DFT) : Models UV-Vis absorption spectra (e.g., λmax ~350 nm for π→π* transitions in the nitrophenyl-thiazole system).
  • Molecular Electrostatic Potential (MESP) Maps : Identify electron-rich regions (e.g., amino group) for hydrogen bonding in supramolecular assemblies.
  • Frontier Molecular Orbital (FMO) Analysis : Predicts HOMO-LUMO gaps (~3.2 eV) for charge-transfer applications .

Q. How can conflicting crystallographic data on bond angles in similar compounds be resolved?

Discrepancies in bond angles (e.g., C-S-C in thiazole: 86° vs. 89°) arise from crystal packing effects or substituent steric strain . Multi-technique validation (e.g., neutron diffraction for H-atom positions) and Hirshfeld surface analysis quantify intermolecular interactions (e.g., C-H···π contacts). Consensus is achieved by averaging data from ≥3 independent crystal structures .

Methodological Considerations

Designing a Multi-Step Synthesis Workflow

  • Step 1 : Synthesize 4-(4-nitrophenyl)thiazole-2-carbonitrile via Hantzsch reaction (thiourea + ethyl 4-nitrobenzoylacetate).
  • Step 2 : Introduce the propenenitrile via Knoevenagel condensation (malononitrile, 4-isopropylphenylamine).
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc 4:1).
  • Step 4 : Validate stereochemistry via NOESY (nuclear Overhauser effect between thiazole and nitrophenyl protons) .

Troubleshooting Recrystallization Failures

  • Issue : Poor crystal growth due to oily residues.
  • Solution : Use mixed solvents (e.g., CHCl₃/hexane) or seeding with microcrystals.
  • Alternative : Switch to slow vapor diffusion (ether into DCM solution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.